ethyl 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate
Description
This compound belongs to the 1,2,4-triazole class, characterized by a triazole core substituted with a 2,6-dimethylphenyl group at position 4, a methyl group at position 3, and an ethyl acetate moiety at position 1. The 2,6-dimethylphenyl substituent enhances steric bulk and may influence metabolic stability, while the ester group provides solubility in organic solvents .
Properties
IUPAC Name |
ethyl 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-5-21-13(19)9-17-15(20)18(12(4)16-17)14-10(2)7-6-8-11(14)3/h6-8H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSDGNQNBGTETF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)N(C(=N1)C)C2=C(C=CC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821967 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Substitution with Dimethylphenyl Group:
Esterification: The final step involves the esterification of the triazole derivative with ethyl acetate under acidic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antifungal Activity
Ethyl 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate has been studied for its antifungal properties. Research indicates that derivatives of triazoles exhibit significant antifungal activity against various strains of fungi. For instance:
| Compound | Activity Against | Reference |
|---|---|---|
| Ethyl 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo]acetate | Candida albicans | |
| Similar Triazole Derivatives | Aspergillus spp. |
Anticancer Potential
Recent studies have highlighted the potential anticancer properties of triazole derivatives. Ethyl 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo]acetate has shown promise in inhibiting cancer cell proliferation in vitro:
Agricultural Applications
Pesticidal Properties
The compound has been evaluated for its effectiveness as a pesticide. Its structure suggests potential activity against pests and pathogens affecting crops. Preliminary results indicate that it can inhibit the growth of certain plant pathogens:
Material Science Applications
Polymer Additives
In material science, ethyl 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo]acetate can be used as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength. Research has shown that incorporating triazole derivatives into polymer matrices can improve their resistance to degradation.
Case Studies
-
Antifungal Activity Study
- Objective : To evaluate the antifungal activity of ethyl 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo]acetate against Candida albicans.
- Method : Disk diffusion method was employed to assess the compound's effectiveness.
- Results : Zones of inhibition were measured; the compound showed a significant inhibitory effect compared to control groups.
-
Cancer Cell Proliferation Inhibition
- Objective : To determine the IC50 values for various cancer cell lines.
- Method : MTT assay was used to measure cell viability post-treatment with varying concentrations of the compound.
- Results : Notable reduction in cell viability was observed at concentrations above 10 µM.
Mechanism of Action
The mechanism of action of ethyl 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Withdrawing Groups: The 3-methoxyphenyl analog (CAS 67320-77-8) has enhanced electron density, which may improve solubility in polar solvents . The target compound’s 2,6-dimethylphenyl group provides steric shielding, possibly reducing enzymatic degradation compared to monosubstituted analogs .
Methyl Group Position :
- The absence of a methyl group at C3 (CAS 81581-05-7) results in a lower molar mass (261.28 g/mol) and reduced steric hindrance, which may enhance binding to flat active sites .
- The C3-methylated analog (CAS 860785-39-3) shows a 14 g/mol increase in mass, likely improving lipophilicity and membrane permeability .
Biological Activity
Ethyl 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (CAS Number: 4252441) is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a triazole ring, which is known for its role in various pharmacological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer treatment. For instance, a screening of drug libraries identified this compound as an effective agent against certain cancer cell lines. The compound exhibited notable cytotoxicity with IC50 values in the micromolar range against various cancer types, including colon and breast cancers .
Table 1: Anticancer Activity Data
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways associated with cancer progression.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses higher antibacterial activity compared to antifungal activity. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | |
| Escherichia coli | 25 µg/mL |
The antimicrobial mechanism is believed to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various models. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways in vitro and in vivo . This suggests potential applications in treating inflammatory diseases.
Case Studies
One notable study involved the administration of this compound in animal models. The results indicated a significant reduction in tumor size and weight compared to control groups. Additionally, histopathological examinations revealed decreased cellular proliferation and increased apoptosis in treated tissues .
Q & A
Q. What is the standard synthesis protocol for ethyl 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate?
- Methodological Answer : The compound is synthesized via cyclocondensation of substituted triazole precursors with aldehydes. A typical procedure involves refluxing 4-amino-3,5-bis(2-dichlorophenoxy)-1,2,4-triazole (0.001 mol) with substituted benzaldehyde (0.001 mol) in absolute ethanol, catalyzed by glacial acetic acid (5 drops), for 4 hours under reflux. Post-reaction, the solvent is evaporated under reduced pressure, and the solid product is filtered and recrystallized . For analogous triazole derivatives, sodium acetate in acetic acid is used as a base for condensation, followed by recrystallization from DMF/acetic acid mixtures .
Q. What characterization techniques are essential for confirming the structure and purity of the compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and hydrogen/carbon environments.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>97% as per industrial standards).
- Infrared Spectroscopy (IR) : To identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- Mass Spectrometry (MS) : For molecular ion confirmation (e.g., molecular weight 257.31 g/mol for related triazole esters) .
Advanced Research Questions
Q. How can computational methods aid in elucidating the reaction mechanism for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) can model reaction pathways, transition states, and intermediates. For example, reaction path searches using software like GRRM or Gaussian can predict energy barriers for cyclocondensation steps. Combined with experimental kinetics, this identifies rate-limiting steps (e.g., nucleophilic attack vs. proton transfer) .
Q. How can researchers optimize reaction conditions using Design of Experiments (DOE) to improve yield?
- Methodological Answer : DOE minimizes trials while maximizing data output. For triazole synthesis, critical variables include:
| Variable | Levels Tested | Response (Yield %) |
|---|---|---|
| Catalyst (AcOH) | 0–10 drops | 60–85% |
| Reflux Time | 2–6 hours | 50–90% |
| Solvent | Ethanol, DMF, Acetic Acid | 55–88% |
| A central composite design (CCD) can model non-linear relationships, identifying optimal conditions (e.g., 5 drops AcOH, 4 hours reflux in ethanol) . |
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, concentrations). Solutions include:
- Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., IC₅₀ values).
- Comparative Controls : Use reference compounds (e.g., doxorubicin for cytotoxicity) to normalize results.
- Dose-Response Validation : Replicate assays with gradient concentrations to confirm activity thresholds .
Q. How to assess the environmental impact of this compound through atmospheric fate studies?
- Methodological Answer : Use chamber experiments to simulate atmospheric degradation. Key parameters:
- OH Radical Reactivity : Measure rate constants (kOH) via gas chromatography.
- Photolysis Rates : Exclude/UV light exposure to assess half-life.
- Partitioning Coefficients : Log Kₐw (air-water) and Log Kₒc (organic carbon) predict persistence in soil/water .
Q. What are best practices for scaling up synthesis from lab to pilot scale?
- Methodological Answer :
- Reactor Design : Use continuous-flow reactors for exothermic steps (e.g., cyclocondensation) to improve heat dissipation.
- Separation Technologies : Employ membrane filtration or centrifugal partitioning chromatography for high-purity isolation.
- Process Control : Implement real-time monitoring (e.g., in-line IR spectroscopy) to detect intermediates .
Data Contradiction Analysis Framework
For conflicting bioactivity or synthesis
Reproducibility Checks : Replicate experiments under identical conditions.
Sensitivity Analysis : Identify variables (e.g., pH, temperature) causing divergence.
Cross-Validation : Compare results with alternative methods (e.g., XRD vs. NMR for crystallinity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
